molecular formula C15H14N4O B2487342 N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide CAS No. 2411248-70-7

N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide

Cat. No.: B2487342
CAS No.: 2411248-70-7
M. Wt: 266.304
InChI Key: RHPIWKLMGFGZLZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The structures of these compounds were confirmed by different spectral data and elemental analyses .


Chemical Reactions Analysis

The new compounds were synthesized via aromatic nucleophilic substitution .

Mechanism of Action

Many shreds of evidence have recently correlated A2B receptor antagonism with anticancer activity . Hence, the search for an efficient A2B antagonist may help in the development of a new chemotherapeutic agent .

Safety and Hazards

The safety of these compounds was also evaluated on MRC-5 as a normal cell line .

Future Directions

These compounds may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Properties

IUPAC Name

N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-5-15(20)16-10-14-18-17-13-9-8-11-6-3-4-7-12(11)19(13)14/h3-4,6-7H,8-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPIWKLMGFGZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NN=C2N1C3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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